Pyren-2-ylmethyl hydrogen sulfate
Description
Pyren-2-ylmethyl hydrogen sulfate is an organosulfate compound featuring a pyrene moiety linked to a hydrogen sulfate ester group. The pyrene ring, a polycyclic aromatic hydrocarbon (PAH), confers unique electronic and photophysical properties, such as fluorescence and π-π stacking capabilities. The hydrogen sulfate ester (-OSO₃H) introduces acidity and hydrolytic susceptibility, making the compound reactive in aqueous environments.
Properties
CAS No. |
132769-77-8 |
|---|---|
Molecular Formula |
C17H12O4S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
pyren-2-ylmethyl hydrogen sulfate |
InChI |
InChI=1S/C17H12O4S/c18-22(19,20)21-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9H,10H2,(H,18,19,20) |
InChI Key |
BXQLMAIEVDQAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)COS(=O)(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrenemethanol, 2-(hydrogen sulfate) typically involves the sulfonation of 2-Pyrenemethanol. The reaction can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 2-Pyrenemethanol, 2-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Pyrenemethanol, 2-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-2-carboxylic acid.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyrene-2-carboxylic acid, 2-Pyrenemethanol, and various substituted pyrene derivatives .
Scientific Research Applications
2-Pyrenemethanol, 2-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pyrene derivatives and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrenemethanol, 2-(hydrogen sulfate) involves its ability to interact with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural Comparison
Key Structural Features
- Pyren-2-ylmethyl Hydrogen Sulfate : Combines a pyrene aromatic system with a methyl-linked hydrogen sulfate ester.
- Similar Compounds :
Insights :
- The pyrene system distinguishes this compound from aliphatic or monocyclic analogs (e.g., piperidine or pyridine derivatives). Its large aromatic surface enables π-π interactions, which are absent in smaller-ring compounds .
- Sulfate esters (as in the target compound) are more prone to hydrolysis than sulfonates or sulfonamides due to the weaker S–O bond .
Physicochemical Properties
Hydrolytic Stability :
Solubility :
- This compound is likely hydrophobic due to the pyrene ring but partially soluble in polar solvents via its sulfate group. Salts like Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride show enhanced water solubility due to ionic character .
Proton Conductivity :
Chemical Reactivity :
- The sulfate ester in this compound can act as a leaving group in nucleophilic substitutions, unlike sulfonamides or sulfonates, which are less reactive .
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